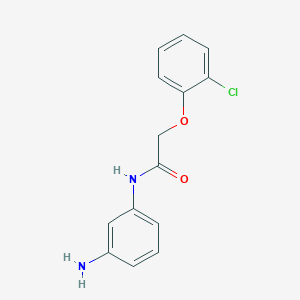

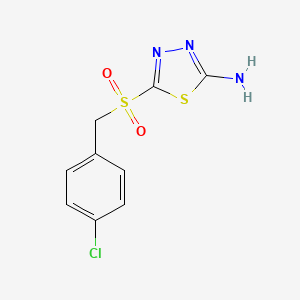

![molecular formula C15H16N2 B1317931 4-[3,4-Dihydro-1(2H)-quinolinyl]aniline CAS No. 861038-20-2](/img/structure/B1317931.png)

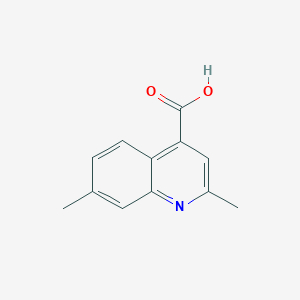

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” is a chemical compound with the molecular formula C15H16N2 . It is used in various chemical reactions and has potential applications in different fields.

Synthesis Analysis

The synthesis of compounds similar to “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” has been reported in the literature. For instance, 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a cyclization reaction of 2-aminobenzylamines with α-oxoketene dithioacetals .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[3,4-Dihydro-1(2H)-quinolinyl]aniline” can be inferred from its molecular formula C15H16N2 . Detailed properties such as melting point, boiling point, and density would require experimental determination .Aplicaciones Científicas De Investigación

Synthesis of Potential Rho-Kinase Inhibitors

A study by Letellier et al. (2008) discussed the synthesis of substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one, derived from the reaction of 3,3-dimethylacryloyl chloride with aniline. This research aimed at investigating the potential of these compounds as Rho-kinase inhibitors, which are important in arterial hypertension management (Letellier et al., 2008).

Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones

Research by Sekar and Prasad (1999) explored the synthesis of various quinolinone derivatives through the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines. This work contributes to the field of natural product synthesis, particularly focusing on derivatives with potential pharmacological applications (Sekar & Prasad, 1999).

Synthesis of 6-Amino-3,4-dihydro-2(1H)-quinolinone

Wu Chun (2004) synthesized Amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride. This synthesis involved condensation and cyclization, yielding a compound with potential relevance in various chemical and pharmacological applications (Wu Chun, 2004).

Development of Polyamides with Quinolinyl Aniline Pendant Group

A study by Ghaemy and Bazzar (2010) focused on synthesizing a novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group. This research is significant for the development of soluble and thermally stable polyamides with potential applications in material science (Ghaemy & Bazzar, 2010).

Synthesis and Applications in Antimalarial Research

Gupta and Prabhakar (2006) analyzed antimalarial agents, focusing on the structure-activity relations of 7-chloro-4-(3',5'-disubstituted anilino)quinolines. This study contributes to the understanding of molecular structures in antimalarial drugs, highlighting the importance of electron-rich centers for enhanced activity (Gupta & Prabhakar, 2006).

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-13-7-9-14(10-8-13)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYBMPFGRJVRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,4-Dihydro-1(2H)-quinolinyl]aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

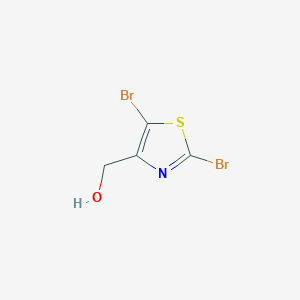

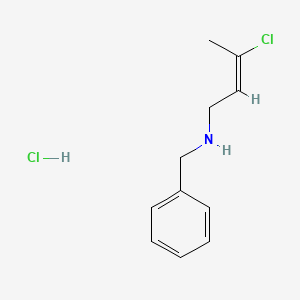

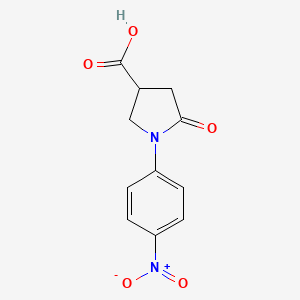

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

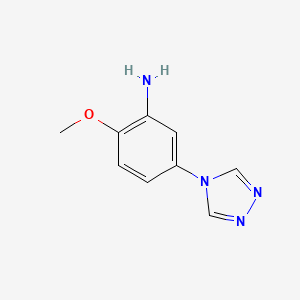

![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)